molecular formula C13H9NO2 B6645625 5-(1-Benzofuran-2-yl)pyridin-3-ol

5-(1-Benzofuran-2-yl)pyridin-3-ol

Katalognummer B6645625
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: KUEKOSHYTDDPSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Benzofuran-2-yl)pyridin-3-ol, commonly known as PNU-282987, is a potent and selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

PNU-282987 acts as a selective agonist of α7 5-(1-Benzofuran-2-yl)pyridin-3-ol, which are widely distributed in the brain and play a crucial role in various physiological and pathological processes. Activation of α7 5-(1-Benzofuran-2-yl)pyridin-3-ol by PNU-282987 leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways, including the activation of protein kinases and the release of neurotrophic factors.
Biochemical and physiological effects:
PNU-282987 has been shown to have various biochemical and physiological effects, including the enhancement of synaptic plasticity, the reduction of oxidative stress, and the modulation of neuroinflammation. It has also been shown to improve spatial memory and learning in animal models of Alzheimer's disease and to reduce anxiety-like behaviors in animal models of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of PNU-282987 is its high selectivity for α7 5-(1-Benzofuran-2-yl)pyridin-3-ol, which allows for the specific modulation of this receptor subtype without affecting other 5-(1-Benzofuran-2-yl)pyridin-3-ol. However, one of the main limitations of PNU-282987 is its relatively short half-life, which requires frequent dosing in animal experiments. Additionally, the potential off-target effects of PNU-282987 on other receptors or signaling pathways should be carefully evaluated in future studies.

Zukünftige Richtungen

For the research on PNU-282987 include the development of more stable analogs with longer half-lives and improved pharmacokinetic properties. Additionally, the potential therapeutic applications of PNU-282987 in other neurological and psychiatric disorders, such as Parkinson's disease and addiction, should be further explored. Finally, the underlying mechanisms of the effects of PNU-282987 on synaptic plasticity, neuroinflammation, and oxidative stress should be elucidated to better understand its potential therapeutic value.

Synthesemethoden

The synthesis of PNU-282987 involves several steps, including the preparation of the pyridine starting material, the coupling of the pyridine with the benzofuran moiety, and the final purification of the product. The most commonly used method for the synthesis of PNU-282987 is the Hantzsch pyridine synthesis, which involves the condensation of 2-acetylpyridine with formaldehyde and ammonium acetate, followed by the addition of 2-bromo-5-fluorobenzofuran and sodium hydride.

Wissenschaftliche Forschungsanwendungen

PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models of these disorders.

Eigenschaften

IUPAC Name

5-(1-benzofuran-2-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-11-5-10(7-14-8-11)13-6-9-3-1-2-4-12(9)16-13/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEKOSHYTDDPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.